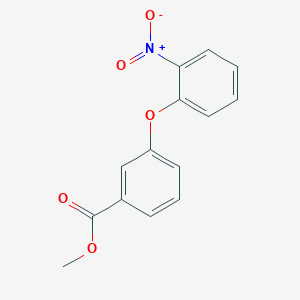

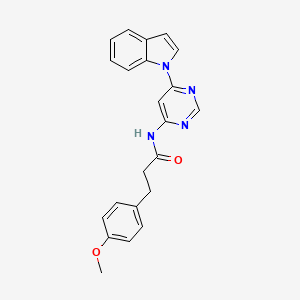

![molecular formula C16H14ClNO3S B2544793 N-[2-(1-苯并呋喃-2-基)-2-甲氧基乙基]-5-氯噻吩-2-甲酰胺 CAS No. 2034555-81-0](/img/structure/B2544793.png)

N-[2-(1-苯并呋喃-2-基)-2-甲氧基乙基]-5-氯噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted considerable attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be examined using various spectroscopic techniques . The longest and shortest bonds in the structure can be determined, and the nucleophilic and electrophilic regions of the molecule can be identified .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be analyzed using various techniques. For instance, the thermal degradation behavior of a benzofuran derivative can be investigated using FT-IR studies .科学研究应用

抗肿瘤活性

苯并呋喃化合物,包括该化合物,已显示出强大的生物活性,如抗肿瘤 。 例如,一些取代的苯并呋喃已显示出对不同类型的癌细胞具有显著的细胞生长抑制活性 .

抗菌活性

苯并呋喃衍生物已被发现具有抗菌活性 。 它们已用于对抗细菌菌株引起的感染,并可能用于治疗多重耐药性疾病 .

抗氧化活性

苯并呋喃化合物也具有抗氧化特性 。 这使得它们可能在对抗氧化应激方面有用,氧化应激与各种疾病有关,包括神经退行性疾病、心血管疾病和癌症 .

抗病毒活性

这些化合物已显示出抗病毒活性 。 例如,一种新型的大环苯并呋喃化合物具有抗丙型肝炎病毒活性,预计将成为丙型肝炎疾病的有效治疗药物 .

阿尔茨海默病治疗

苯并呋喃衍生物已被研究用于其治疗阿尔茨海默病(AD)的潜力。 它们的抗AChE活性已通过使用新鲜制备的来自大鼠脑匀浆的AChE进行测定 .

EGFR抑制

生物学靶标EGFR,酪氨酸激酶家族成员,被选为对新合成的杂合体进行对接研究 。 这表明在靶向癌症治疗中具有潜在的应用,因为EGFR在肿瘤中经常过表达 .

作用机制

Target of Action

Benzofuran compounds, which are a core part of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including cancer and psoriasis .

Mode of Action

Benzofuran derivatives have been found to interact with their targets in a way that leads to various biological responses . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates that they may be effective in a variety of environments .

安全和危害

While specific safety and hazard information for “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-chlorothiophene-2-carboxamide” is not available, it’s important to handle all chemicals with care. For example, one should avoid dust formation and breathing vapors, mist, or gas when handling benzofuran derivatives .

未来方向

属性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3S/c1-20-13(9-18-16(19)14-6-7-15(17)22-14)12-8-10-4-2-3-5-11(10)21-12/h2-8,13H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLVVDOBXORMNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(S1)Cl)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

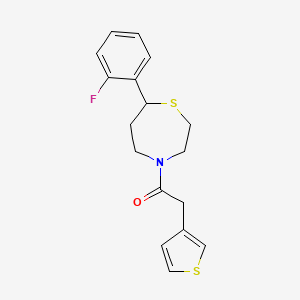

![2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2544723.png)

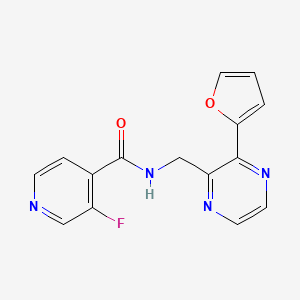

![1-(cyclopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2544724.png)

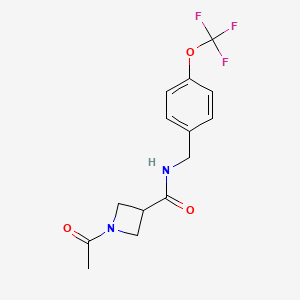

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2544725.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-fluorobenzenesulfonamide](/img/structure/B2544729.png)